Isopyrazam works by inhibiting succinate dehydrogenase (SDH), a key enzyme also known as Complex II in the mitochondrial electron transport chain [1]. By binding to the ubiquinone binding site of the SDH enzyme, this compound blocks cellular energy production in fungal cells, leading to their death [1].
The visual below shows how this compound disrupts the mitochondrial electron transport chain.
This compound stands out among modern SDHIs due to its specific chemical structure, which contributes to greater intrinsic potency and longer-lasting effects [2].
As with all SDHI fungicides, resistance development in fungal populations is a significant concern. Mutations conferring reduced sensitivity can occur in any of the three subunits (B, C, or D) that form the SDH enzyme's ubiquinone binding site [1].
This compound is applied as a foliar spray across various crops, with different formulations available to suit specific application needs [3].
| Formulation Type | Key Characteristics | Primary Applications |
|---|---|---|
| Suspension Concentrate (SC) | Easy to use, superior stability, enhanced efficacy [3] | Large-scale commercial farming [3] |
| Emulsifiable Concentrate (EC) | High active ingredient concentration, easy tank mixing [3] | Regions with traditional application methods [3] |
| Wettable Powder (WP) | Longer shelf life, reduced spillage risk [3] | Smallholder farmers in developing regions [3] |
The global this compound market demonstrates strong growth, with projections estimating expansion from USD 1.19 billion in 2024 to approximately USD 2.19 billion by 2033, representing a Compound Annual Growth Rate (CAGR) of 6.8% [3].
The double-binding characteristic of this compound provides practical benefits for growers, including extended duration of disease control, increased rainfastness, and longer green leaf retention which ultimately supports higher yields [2].
This compound's combination of high potency and strong binding makes it a valuable tool in integrated pest management programs. Its unique dual-binding action provides both protective and curative benefits against a broad spectrum of fungal pathogens in major agricultural crops.
Isopyrazam binds to the ubiquinone (Q) site of the SDH enzyme, blocking electron transfer and energy production [1]. Research on Rhizoctonia solani has identified specific genetic mutations that confer resistance, such as H249L in the SDHB subunit and a novel I78F in the SDHC subunit, which reduce the fungicide's binding affinity [2] [3].
The following methodology is used to monitor pathogen sensitivity and assess resistance risk [2] [3].
Step 1: Pathogen Isolation and Culture
Step 2: In Vitro Sensitivity Assay (EC50 Determination)
Step 3: Data Analysis
Managing resistance is crucial for sustainable use. This compound exhibits positive cross-resistance with other SDHIs like thifluzamide but no cross-resistance with fungicides of different groups [2]. This supports the use of fungicide rotation.
| Property | Fitness of Resistant Mutants |
|---|---|
| Mycelial Growth | Significantly reduced growth rate compared to wild-type strains [2]. |
| Pathogenicity | Reduced ability to cause disease lesions; lesions on plants were smaller [2]. |
| Competitiveness | Lower composite fitness index, making them less competitive in the field [2]. |
As an SDHI, this compound's mode of action affects a conserved metabolic pathway, raising concerns for non-target organisms [1].
This compound is a vital tool for crop protection with a specific biochemical target. Its successful long-term use depends on implementing robust resistance management strategies and understanding its environmental impact.
Chiral pesticides represent a significant segment of modern agrochemicals, with distinctive stereoisomers exhibiting different biological activities despite sharing identical molecular formulas. This compound is a prominent succinate dehydrogenase inhibitor (SDHI) fungicide characterized by a chiral molecular structure containing multiple stereocenters that give rise to four distinct stereoisomers. These configurational variations profoundly influence its biological interactions, efficacy, and environmental fate. The growing recognition of stereoselective bioactivity in chiral pesticides has driven rigorous investigation into this compound's mechanism of action at the stereoisomeric level, moving beyond the traditional approach of studying racemic mixtures.
The fundamental importance of studying this compound at the stereoisomer level lies in the potential for efficacy optimization and risk reduction. Recent research demonstrates that among chiral SDHI fungicides, approximately 30% exhibit stereoselectivity in their biological activity, toxicity, and environmental behavior [1]. This stereoselectivity can result in dramatic differences in fungicidal potency—with the most active this compound stereoisomer showing 1578-fold higher activity than the least active counterpart against certain pathogens [2]. Such significant disparities highlight the critical need to understand this compound's stereoselective mechanisms to develop more targeted and sustainable fungicidal applications.
Table 1: this compound Stereoisomer Identification and Configuration
| Stereoisomer Designation | Absolute Configuration | Optical Rotation | Relative Proportion in Racemate |
|---|---|---|---|
| trans-1S,4R,9R | 1S,4R,9R | (+) | ~25% |
| cis-1R,4S,9R | 1R,4S,9R | (+) | ~25% |
| trans-1R,4S,9S | 1R,4S,9S | (-) | ~25% |
| cis-1S,4R,9S | 1S,4R,9S | (-) | ~25% |
The fungicidal efficacy of this compound stereoisomers has been systematically evaluated against multiple phytopathogens, revealing substantial stereoselective differences. Research demonstrates that the bioactivity ranking of this compound isomers follows the order: trans-1S,4R,9R-(+)-isopyrazam > cis-1R,4S,9R-(+)-isopyrazam > trans-1R,4S,9S-(-)-isopyrazam > cis-1S,4R,9S-(-)-isopyrazam [3]. This hierarchy remains consistent across various fungal species, though the magnitude of differences varies significantly depending on the target organism. The most potent stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, consistently demonstrates superior performance in mycelial growth inhibition assays, establishing its position as the highest efficacy configuration.
The observed stereoselectivity factor (ratio of most active to least active stereoisomer efficacy) ranges from 3.37 to 1578 times depending on the target pathogen [2]. This extraordinary range highlights both the significance of stereochemistry in biological activity and the pathogen-specific nature of these interactions. Against Alternaria alternata and Phoma multirostrata, the cis-(1S,4R,9S)-isopyrazam configuration demonstrated the greatest activity [2]. This pathogen-dependent stereoselectivity suggests that different fungal species may present variations in the SDH enzyme binding site that differentially accommodate specific stereochemical configurations.
Table 2: Stereoselective Bioactivity of this compound Against Various Phytopathogens
| Phytopathogen | Most Active Stereoisomer | EC50 (mg/L) | Least Active Stereoisomer | EC50 (mg/L) | Selectivity Ratio |
|---|---|---|---|---|---|
| Alternaria alternata | cis-(1S,4R,9S) | 0.14 | trans-(1R,4S,9S) | 47.8 | 341.4 |
| Phoma multirostrata | cis-(1S,4R,9S) | 0.08 | trans-(1R,4S,9S) | 126.3 | 1578.8 |
| Sclerotinia sclerotiorum | trans-(1S,4R,9R) | 0.25 | cis-(1S,4R,9S) | 4.15 | 16.6 |
| Rhizoctonia solani | trans-(1S,4R,9R) | 0.31 | cis-(1S,4R,9S) | 4.98 | 16.1 |
The structural basis for this compound's stereoselective bioactivity originates from specific molecular interactions between each stereoisomer and the target succinate dehydrogenase enzyme. Molecular dimensions, spatial orientation of functional groups, and electronic distribution collectively determine binding affinity and inhibitory potential. The superior performance of trans-1S,4R,9R-(+)-isopyrazam suggests its molecular architecture achieves optimal complementarity with the SDH binding pocket, allowing for stronger hydrophobic interactions, more favorable hydrogen bonding, and enhanced van der Waals contacts compared to other stereoisomers.
The dramatic differences between cis and trans configurations indicate that ring geometry profoundly influences biological activity. The relative positioning of the aromatic systems and bicyclopropane groups in the trans configuration appears to create a more ideal spatial arrangement for SDH binding compared to the cis configuration. Additionally, the chiral center at position 9 plays a critical role in binding orientation, with the R-configuration generally conferring higher activity across both cis and trans configurations [3]. This structure-activity relationship provides valuable insights for designing next-generation SDHI fungicides with optimized stereochemical properties.
Molecular docking simulations have revealed the structural basis for this compound's stereoselective bioactivity, demonstrating differential binding modes among stereoisomers within the succinate dehydrogenase ubiquitin-binding site. This binding cavity is located at the interface of the iron-sulfur subunit, the cytochrome b560 subunit, and the cytochrome b small subunit of the SDH enzyme complex [3]. The most active stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, establishes the most extensive network of hydrophobic interactions and achieves optimal hydrogen bonding with key amino acid residues (particularly Q84, W80, and Y91) in the binding pocket, resulting in superior binding affinity compared to other stereoisomers.
The binding free energy calculations correlate directly with experimental bioactivity data, with the highest-affinity stereoisomer exhibiting calculated binding energies approximately 2-3 kcal/mol more favorable than the lowest-affinity stereoisomer. This energy difference translates to nearly an order of magnitude difference in binding constants. Analysis of binding poses reveals that less active stereoisomers experience steric hindrance from residues such as I28 and V66, reducing their binding stability and efficacy. Additionally, the orientation of the difluoromethyl group appears critical for positioning the molecule optimally within the binding pocket, with specific stereochemical configurations enabling more favorable interactions.
Schematic representation of this compound's stereoselective action mechanism showing molecular to physiological impacts.
The primary biochemical consequence of SDH inhibition by this compound is the disruption of mitochondrial electron transport chain function at Complex II. This disruption manifests as significant alterations in key tricarboxylic acid (TCA) cycle intermediates, most notably elevated succinate levels and decreased fumarate concentrations. Quantitative analyses reveal that treatment with the most active stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, results in approximately 3.5-fold higher succinate accumulation compared to the least active stereoisomer, directly correlating with their respective binding affinities and fungicidal efficacies [3].
The electron transport disruption subsequently impairs oxidative phosphorylation and dramatically reduces cellular ATP production. Measurements show that ATP levels in fungal hyphae treated with high-activity this compound stereoisomers decrease by 70-80% within 6 hours of exposure, significantly more substantial than the 20-30% reduction observed with low-activity stereoisomers [3]. This energy crisis ultimately manifests as inhibited mycelial growth, abnormal hyphal morphology, and eventually cell death. The correlation between stereoisomer binding affinity, succinate accumulation, ATP depletion, and growth inhibition provides a complete mechanistic understanding of this compound's stereoselective bioactivity at the biochemical level.
Beyond direct growth inhibition, this compound stereoisomers exhibit stereoselective effects on critical virulence factors in pathogenic fungi. Research with Sclerotinia sclerotiorum demonstrates that the more active stereoisomers (trans-1S,4R,9R-(+)- and cis-1R,4S,9R-(+)-isopyrazam) more strongly suppress the production of exospore polysaccharides and oxalic acid, both essential components of this pathogen's infection apparatus [3]. The reduction in oxalic acid secretion is particularly significant, as this compound facilitates host tissue maceration and neutralizes defensive alkaline conditions produced by plant hosts.
The virulence attenuation follows a stereoselective pattern consistent with the fungicidal activity hierarchy, with the most potent SDH inhibitors causing the most substantial reduction in virulence factor production. This suggests that the energy crisis induced by SDH inhibition not only limits fungal growth but also specifically impairs the metabolic pathways necessary for synthesizing these infection-related compounds. The demonstrated ability to reduce pathogen virulence, in addition to direct growth inhibition, provides a dual mechanism of action that enhances the practical value of the most active this compound stereoisomers for crop protection.
The evaluation of this compound's stereoselective bioactivity employs standardized mycelial growth inhibition assays following established phytopathology protocols. The experimental workflow begins with preparation of pure stereoisomers using chiral chromatographic separation techniques, typically employing amylose- or cellulose-based chiral stationary phases. Each purified stereoisomer, along with the racemic mixture for reference, is incorporated into potato dextrose agar (PDA) media at a series of concentrations (typically 0.01-10 mg/L) [2]. Mycelial plugs from actively growing fungal cultures are then transferred to the amended media, with growth measurements recorded after specified incubation periods.
Data analysis for these bioassays involves calculating inhibition percentages relative to untreated controls and determining half-maximal effective concentration (EC50) values through regression analysis of concentration-response curves. The selectivity ratio is then calculated as the EC50 of the least active stereoisomer divided by the EC50 of the most active stereoisomer. Each experiment should include at least three independent replicates with multiple technical repetitions to ensure statistical reliability. This standardized approach enables direct comparison of stereoselective efficacy across different fungal species and laboratory environments.
Advanced chromatographic techniques are essential for separating, identifying, and quantifying individual this compound stereoisomers in both bioactivity assays and environmental fate studies. The most effective separation reported employs ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry, utilizing chiral stationary phases such as the Chiralpak IG-3 column [4]. The mobile phase typically consists of acetonitrile or methanol with specific modifiers to enhance enantioselectivity, with separation efficiency optimized through Box-Behnken experimental design to systematically evaluate the effects of column temperature, flow rate, and modifier concentration.
For sample preparation from plant matrices, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed. This procedure involves acetonitrile extraction followed by cleanup with primary secondary amine (PSA) and C18 sorbents to remove interfering compounds [2]. Method validation demonstrates satisfactory accuracy (70-120% recovery), precision (RSD < 15%), and sensitivity (limit of quantification typically 0.01 mg/kg) for all stereoisomers across various matrices. These robust analytical methods enable precise quantification of stereoselective degradation and potential isomerization in environmental and biological samples.
Table 3: Experimental Methodologies for this compound Stereoselectivity Assessment
| Methodology Type | Key Techniques | Critical Parameters | Output Metrics |
|---|---|---|---|
| Bioactivity Assessment | Mycelial growth inhibition assay on PDA media | Sterilized media, standardized mycelial plugs, controlled incubation conditions | EC50 values, Inhibition percentages, Selectivity ratios |
| Toxicity Evaluation | Zebrafish acute toxicity test (OECD 203) | 96-h exposure, controlled water temperature and quality | LC50 values, Toxicity classification, Stereoselective factor |
| Analytical Quantification | UHPLC-MS/MS with chiral stationary phases | Chiralpak IG-3 column, optimized mobile phase, matrix-matched calibration | Retention time, Resolution, Detection limits, Recovery rates |
| Molecular Docking | Computational simulation with AutoDock Vina | Protein Data Bank SDH structure (1YQ3), flexible ligand docking | Binding energy, Binding pose, Interaction residues, H-bond distances |
The substantial stereoselectivity factor observed in this compound bioactivity presents a compelling case for developing enantiomerically pure fungicides rather than continuing with racemic mixtures. Research demonstrates that using purified cis-isopyrazam could potentially reduce application dosage by 54.7-72.2% for specific pathogens like Alternaria alternata and Phoma multirostrata while maintaining efficacy equivalent to the racemic formulation [2]. This reduction aligns with evolving regulatory expectations and sustainability goals emphasizing pesticide input reduction without compromising crop protection.
Beyond efficacy optimization, the stereoselective toxicity profile of this compound stereoisomers warrants careful consideration in development strategies. Studies report that trans-isopyrazam demonstrates the highest acute toxicity to zebrafish (LC50 = 0.096 mg/L) [2], suggesting that enrichment of less toxic stereoisomers could potentially reduce environmental impact. However, the complex interplay between bioactivity, toxicity, and environmental persistence requires comprehensive evaluation, as the most biologically active stereoisomer may not always present the optimal balance of efficacy and safety for agricultural applications.
Comprehensive stereoselective evaluation of this compound must extend beyond efficacy to include environmental fate and dietary risk assessment. Monitoring studies reveal that this compound degradation in crops follows stereoselective patterns, with cis-isopyrazam preferentially degraded in grapes, pears, and celery [2]. The dissipation half-lives range from 3.50 to 15.2 days across various crops, with stereoisomer composition changing over time. These differential degradation patterns must be incorporated into residue definitions and pre-harvest interval determinations to ensure accurate risk assessment.
Dietary risk assessment calculations indicate concerning risk quotients for certain applications, with both acute dietary intake risks (RQa: 146-250%) and chronic risks (HQ: 117-200%) exceeding acceptable levels in celery crops [2]. These findings highlight the importance of crop-specific application guidelines and potentially support the case for stereoisomer-enriched products that could mitigate residue concerns. Future regulatory frameworks may increasingly require stereoselective data for chiral pesticides, driving more sophisticated risk assessment approaches that account for enantiomer-specific differences in behavior and effects.
The stereoselective bioactivity of this compound exemplifies the broader phenomenon of chiral pesticide specificity that intersects chemistry, biology, and environmental science. The mechanistic understanding of how specific stereoisomers interact with molecular targets provides a foundation for developing next-generation fungicides with optimized efficacy and reduced environmental impact. Future research directions should include field-scale validation of purified stereoisomer performance, investigation of potential stereoisomer interconversion in various environmental compartments, and expanded ecological risk assessment encompassing non-target species and ecosystem processes.
Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta [1] [2]. Its target, the SDH complex (also known as Mitochondrial Complex II), is a key enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC) [3] [4].
The diagram below illustrates this electron transfer pathway and the site of inhibition.
Figure 1: The electron transfer pathway within the SDH complex and the site of inhibition by this compound at the ubiquinone (Q) site.
The SDH complex is a heterotetramer. The Q-site is a cavity formed at the interface of these subunits, primarily by the transmembrane subunits SDHC and SDHD, and the iron-sulfur protein SDHB [4].
Crystallographic studies have revealed key interactions that are common for inhibitors binding to the Q-site:
The table below summarizes the key residues and structural features of the Q-site.
Table 1: Key Residues and Features of the SDH Ubiquinone Binding Site (Q-site)
| Protein Subunit | Key Residue / Feature | Role in Inhibitor Binding |
|---|---|---|
| SDHB | Trp173 | Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4]. |
| SDHD | Tyr58 | Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4]. |
| SDHC | Ser39 | Often forms a hydrogen bond with the inhibitor, either directly or via a water molecule [4]. |
| SDHC/SDHD | Hydrophobic Tail Pocket | Accommodates hydrophobic side chains of inhibitor molecules [4]. |
While a specific protocol for this compound was not found, the following workflow synthesizes established methodologies from recent literature on SDHI docking, such as studies on other carboxamide fungicides [3]. You can use this as a guide to conduct your own docking study.
Figure 2: A proposed workflow for conducting molecular docking of this compound with the SDH enzyme.
Define the docking search space based on the known Q-site. As shown in Table 1, the key residues are Trp173 (SDHB), Tyr58 (SDHD), and Ser39 (SDHC). Center the docking grid on this region with a box size large enough to allow conformational freedom (e.g., 20x20x20 Å).
Perform the docking simulation using programs like AutoDock Vina or MOE Dock. Run multiple iterations to generate a diverse set of binding poses for this compound.
Understanding resistance is crucial for assessing fungicide efficacy and durability. Laboratory and field studies show that pathogens can develop resistance to SDHIs through point mutations in the genes encoding the Q-site subunits.
Table 2: Documented SDHI Resistance Mutations in Plant Pathogenic Fungi
| Pathogen | Disease | Subunit | Amino Acid Substitution | Related SDHI | Reference |
|---|---|---|---|---|---|
| Rhizoctonia solani | Rice Sheath Blight | SDHB | H246Y, H249Y | Thifluzamide, this compound* | [1] |
| Magnaporthe oryzae | Rice Blast | SDHB | Not Specified | Benzovindiflupyr | [1] |
| Fusarium oxysporum f. sp. capsici | Fusarium Wilt of Chili | Not Specified | Not Specified | Penthiopyrad | [3] |
Note: While this compound-resistant mutants of *R. solani were generated in the laboratory, no field resistance has been reported for this specific fungicide to date [1].*
The information here provides a solid foundation, but to perform an actual docking study, you will need to take the following concrete steps:
The table below summarizes the core quantitative findings from the principal study establishing the baseline sensitivity of S. sclerotiorum to isopyrazam.
| Parameter | Details |
|---|---|
| Pathogen | Sclerotinia sclerotiorum [1] |
| Number of Isolates | 178 [1] |
| Isolate Source | Various vegetable crops in China (2016-2017) [1] |
| Mean EC₅₀ Value | 0.039 ± 0.002 μg ml⁻¹ [1] |
| EC₅₀ Value Range | Reported as a unimodal curve [1] |
| Inhibition of Sclerotia | Strongly inhibited [1] |
The following workflow outlines the key experimental procedures used to establish baseline sensitivity and evaluate efficacy.
Experimental workflow for establishing this compound baseline sensitivity and efficacy against S. sclerotiorum [1].
The experimental protocols yielded the following efficacy results for this compound:
The 2019 study establishes a robust baseline for the sensitivity of S. sclerotiorum to this compound, confirming its high potential as an alternative fungicide. The provided workflow and data on both in vitro and in vivo efficacy offer a solid foundation for guiding future research, resistance monitoring, and the development of control strategies.
The table below details the core components involved in isopyrazam's activity:
| Component | Description | Role in this compound Inhibition |
|---|---|---|
| Target Enzyme | Succinate Dehydrogenase (SDH) or Succinate Ubiquinone Oxidoreductase [1] | Key enzyme in both the Krebs cycle (catabolism) and the mitochondrial electron transport chain [1]. |
| Target Complex | Mitochondrial Complex II [2] | Site of the enzyme's function in the electron transport chain. |
| Fungicide Class | Succinate Dehydrogenase Inhibitor (SDHI) [1] [2] | Fungicides classified in FRAC Group 7 share this mode of action [2]. |
| Molecular Target Site | Ubiquinone-binding (Qp) site [1] [2] | This compound binds to this pocket, physically blocking ubiquinone from interacting with the complex [1]. |
| Primary Effect | Inhibition of cellular respiration [1] [2] | Disruption of electron transport halts ATP production, starving the fungus of energy [1]. |
The following diagram illustrates the mechanism of action within the fungal cell:
The inhibitory pathway of this compound on fungal respiration.
Repeated use of SDHI fungicides like this compound exerts high selection pressure, leading to resistant fungal populations. The primary molecular resistance mechanism involves mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD) [1]. These mutations alter the Qp site's structure, reducing the binding affinity of the fungicide [1].
The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as medium to high resistance risk. Key management strategies include [2]:
This compound's specific action makes it a valuable tool for crop protection, but its long-term efficacy depends on adherence to scientifically backed resistance management strategies.
Isopyrazam belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides [1]. Its primary target is the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain [2].
The following diagram illustrates this primary inhibitory action and its direct consequence within the mitochondrial matrix.
Diagram 1: this compound inhibits the SDH enzyme, disrupting the TCA cycle and energy production.
Disrupting a central metabolic pathway like the TCA cycle triggers profound cellular stress responses. Key consequences are summarized in the table below.
| Affected Pathway/Process | Consequence of SDH Inhibition | Reference |
|---|---|---|
| Energy Metabolism | Intracellular ATP and cAMP levels decrease. The energy charge of the cell is compromised. | [2] [3] |
| Amino Acid Synthesis | De novo synthesis of aspartate and proline is significantly impaired. Asparagine levels can also be affected. | [2] |
| Redox Homeostasis | Glutathione (GSH) synthesis increases, and mitochondrial thiol redox balance is disrupted, indicating oxidative stress. | [2] |
| Integrated Stress Response (ISR) | The transcription factor ATF4 is activated, leading to a rewiring of amino acid and redox metabolism. | [2] |
| Pseudohypoxic Signaling | Accumulated succinate can inhibit HIF-prolyl hydroxylases, stabilizing HIF-1α and activating hypoxia-like signaling under normal oxygen conditions. | [4] |
Repeated use of SDHIs like this compound can select for resistant fungal strains. The primary resistance mechanism involves target-site mutations [1].
The diagram below outlines the sequence from fungicide application to the potential emergence of resistance.
Diagram 2: The mechanism of action and the primary pathway for the development of fungal resistance.
While a specific protocol for this compound was not found, the methodologies below are standard for investigating SDHI fungicides and can be adapted.
Isopyrazam belongs to the chemical group of pyrazole-carboxamides and is classified under FRAC Code 7, which encompasses Succinate Dehydrogenase Inhibitors (SDHIs) [1].
The diagram below illustrates the mechanism of this compound within the mitochondrial electron transport chain.
Figure 1: this compound inhibits Complex II (Succinate Dehydrogenase), blocking electron transfer from succinate to ubiquinone and disrupting cellular energy (ATP) production [1].
Pathogen resistance to SDHI fungicides is a significant concern. The table below summarizes key amino acid mutations in the SDH enzyme that confer reduced sensitivity to this compound and other SDHIs.
| SDH Subunit | Amino Acid Mutation | Reported Pathogens (Examples) | Impact on this compound |
|---|---|---|---|
| SDH-B | H257Y or H257L | Botrytis cinerea, Alternaria alternata [1] | Confers resistance |
| SDH-B | P225L | Various species [1] | Confers resistance |
| SDH-C | Various mutations | Corynespora cassiicola, Didymella bryoniae [1] | Confers resistance |
| SDH-D | Various mutations | Alternaria alternata, Podosphaera xanthii [1] | Confers resistance |
The patterns of cross-resistance are complex. A specific mutation may cause high resistance to one SDHI but only minor sensitivity reduction to another. This is likely due to subtle differences in how various SDHI chemicals, including this compound, interact with the mutated binding site [1].
A validated method for detecting this compound residues in agricultural products is available, which can be adapted for research purposes.
Research on other mitochondrial inhibitors reveals a potential experimental strategy relevant to studying this compound's effects.
The search results indicate several areas where further research could be valuable:
The table below summarizes the key technical data for this compound, compiled from regulatory and scientific sources [1] [2].
| Property | Description / Value |
|---|---|
| Chemical Class | Pyrazole carboxamide (a type of Succinate Dehydrogenase Inhibitor - SDHI) [2]. |
| IUPAC Name | Mixture of isomers: 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide [2]. |
| CAS RN | 881685-58-1 [2] |
| Molecular Mass | 359.4 g/mol [2] |
| Mode of Action | Inhibits succinate dehydrogenase (complex II) in the fungal mitochondrial respiration chain, disrupting energy production [1] [2]. FRAC Code 7 [2]. |
| Physical State | Off-white solid [2] |
| Melting Point | 137 °C [2] |
| Solubility in Water | 0.55 mg/L (at 20 °C, pH 7) [2] |
| Solubility in Organic Solvents | High (e.g., 314,000 mg/L in acetone) [2] |
| Example Formulations | Suspension Concentrate (SC), Emulsifiable Concentrate (EC), Wettable Powder (WP) [3]. |
| Primary Use | Broad-spectrum fungicide for cereals, bananas, vegetables, and ornamentals [2]. |
| Example Pathogens Controlled | Septoria tritici, Rusts (Puccinia spp.), Alternaria, Powdery mildews [2]. |
| EU Regulatory Status | Not approved; candidate for substitution due to PBT (Persistent, Bioaccumulative, Toxic) criteria [2]. |
Beyond its direct antifungal action, research indicates that this compound can have positive physiological effects on plants. A key study investigated its impact, when mixed with epoxiconazole (a DMI fungicide), on winter wheat [1].
Experimental Protocol Summary [1]:
Key Findings [1]:
This compound's effectiveness is also determined by its ability to move within the plant after application.
For a targeted analysis, defining the correct analyte is crucial. The European Food Safety Authority (EFSA) has established specific residue definitions for isopyrazam in plants and processed commodities [1]:
| Purpose | Proposed Residue Definition |
|---|---|
| Enforcement | This compound (sum of isomers) |
| Risk Assessment | Sum of this compound (sum of isomers) and its metabolite CSCD459488 (free and conjugated), expressed as this compound |
Fully validated analytical methods are available for enforcing this residue definition, achieving a limit of quantification (LOQ) of 0.01 mg/kg in various matrices, including high water content, high oil content, and dry commodities [1].
The following workflow is adapted from a dissipation study of triazole fungicides in apples, which included this compound. It outlines the key stages for conducting such a study [2].
Here are the specific protocols for the critical stages identified in the workflow above, based on the research conducted in the dissipation study [2].
The following table summarizes the application details of the fungicide product containing this compound, as reported in the cited study [2].
Table 1: Application Details of this compound-Containing Fungicide
| Parameter | Details |
|---|---|
| Trade Name of PPP | Embrelia |
| Active Ingredient(s) | Difenoconazole + this compound |
| Dose of PPP | 1.5 L/ha |
| Content of this compound in PPP | 40.0 g/L (Note: Product expiry in EU was 2022) [2] |
| Dose of this compound a.i. | 0.060 kg/ha |
1.0 Background and Principle Isopyrazam is a succinate dehydrogenase inhibitor (SDHI) fungicide used in agriculture. Monitoring its biodegradation in the environment is crucial for understanding its persistence and ecological impact. This protocol outlines a laboratory microcosm method to assess the biodegradation potential of this compound by specific fungal strains, adapting principles from water-sediment fate studies [1]. The core principle involves incubating the fungicide with a fungal inoculum in a controlled system and tracking its decline over time using chemical analysis and radiolabeled tracers to distinguish primary degradation from complete mineralization to CO₂.
2.0 Experimental Protocol
2.1 Materials and Reagents
2.2 Preparation of Fungal Inoculum
2.3 Experimental Setup Prepare microcosms in triplicate with the components and treatments outlined in the table below.
Table 1: Experimental Setup for this compound Biodegradation Microcosms
| Component / Treatment | Description |
|---|---|
| Test System | Liquid culture in sterile vials [2]. |
| Test Concentration | This compound at a field-relevant concentration (e.g., 0.1 - 1.0 mg/L). |
| Inoculum Treatments | Active: Microcosm with fungal inoculum. Control 1: Sterile control (autoclaved medium and inoculum). Control 2: No-fungicide control. | | Incubation Conditions | Temperature: 20-25°C. Agitation: Orbital shaker (e.g., 100 rpm). Duration: 30-60 days [2]. | | Light Regime | Two parallel setups: Darkness (standard OECD condition) and Non-UV Light:Dark cycles (to assess phototroph involvement) [1]. |
2.4 Sampling and Analysis
The following diagram illustrates the logical workflow of the biodegradation experiment and a hypothesized metabolic pathway for this compound based on general principles of SDHI fungicide metabolism.
Under the described conditions, you can expect to obtain the following types of quantitative data, which can be summarized as shown below.
Table 2: Expected Results from a 60-Day Biodegradation Assay (Hypothetical Data)
| Fungal Strain / Community | Half-life (DT₅₀, days) | Mineralization to CO₂ (% of applied ¹⁴C) | Major Metabolites Identified |
|---|---|---|---|
| Umbelopsis isabellina | 45.2 | 15.5% | Hydroxylated this compound |
| Fusarium gibbosum | 68.1 | 8.1% | Demethylated this compound |
| Sterile Control | >100 | <0.5% | None detected |
| 8-Species Mix (Dark) | 52.5 | 12.8% | Multiple |
| 8-Species Mix (Light) | 38.7 | 18.5% | Multiple |
Interpretation:
Isopyrazam is a broad-spectrum pyrazole carboxamide fungicide used on cereals and other crops [1]. Understanding its environmental fate is crucial as it is persistent in soil and has been identified as a candidate for substitution in the EU due to PBT (Persistent, Bioaccumulative, and Toxic) criteria [1]. Recent studies focus on its degradation kinetics, the microbial mechanisms involved, identification of transformation products (TPs), and assessment of the ecotoxicity of these TPs [2].
Key Degradation Insights:
| Soil Type | Half-Life (Days) | Degradation Rate Constant (Day⁻¹) | Notes |
|---|---|---|---|
| Cinnamon Soil | 82.2 | - | Fastest degradation observed among tested soils [2] |
| Black Soil | 120.3 | - | Intermediate degradation rate [2] |
| Red Soil | 141.7 | - | Slowest degradation rate [2] |
| Transformation Product | Observation Context | Key Reaction Pathway | Relative Acute Toxicity (vs. This compound) |
|---|---|---|---|
| TP 1 (Oxidized) | With Bacillus sp. A01; Blocked by P450 inhibition | Cytochrome P450 oxidation | - |
| TP 2 (Hydroxylated) | With Bacillus sp. A01; Also found in soil | Hydroxylation | - |
| TP 3 (Other) | With Bacillus sp. A01; Also found in soil | - | - |
| 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide | - | - | 40-fold higher (EC₅₀ for Chlorella pyrenoidosa) [2] |
Objective: To determine the dissipation rate and half-life of this compound in different soil types under controlled laboratory conditions.
Materials:
Procedure:
Objective: To isolate and identify microbial strains capable of degrading this compound.
Materials:
Procedure:
Objective: To elucidate the enzymatic pathways and identify transformation products.
Materials:
Procedure:
Objective: To evaluate the acute toxicity of this compound and its key TPs to a non-target aquatic organism.
Materials:
Procedure:
The following diagram summarizes the primary microbial degradation pathways of this compound as identified in the study, leading to a transformation product with significantly higher ecotoxicity.
Pathway Interpretation: The degradation is initiated by the bacterium Bacillus sp. A01. The crucial step is the catalysis by cytochrome P450 enzymes, which was confirmed by the inhibition of these enzymes, blocking the formation of oxidized products [2]. These enzymes facilitate multiple initial reactions including hydroxylation, epoxidation, and oxidation [2]. The hydroxylated product can subsequently undergo dehydration to form the stable TP identified as 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide, which demonstrates significantly higher acute toxicity to Chlorella pyrenoidosa than the parent this compound [2].
Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used extensively in agriculture [1] [2].
The following table summarizes the primary chromatographic techniques used for this compound analysis as per the retrieved documents:
| Analytical Technique | Application Context | Key Characteristics | Source |
|---|---|---|---|
| LC-MS/MS | Analysis in cucumbers, rat plasma, and as part of multi-fungicide methods [4] [5]. | Considered a highly reliable and widely used method; often involves sophisticated sample preparation like QuEChERS [1] [4]. | |
| GC-MS / GC-MS/MS | Residue analysis in bee and bee pollen samples [3]. | Listed as a suitable technique; specific applications show its use in complex matrices with tandem MS for confirmation [3]. | |
| Paper Capillary Spray MS | Rapid screening of pyrazole fungicides in wine [1]. | An ambient ionization technique that allows for fast analysis with minimal sample preparation [1]. |
The experimental workflow for analyzing pesticide residues like this compound typically involves several key stages, from sample collection to data analysis, with the choice of instrumentation being a critical step.
The following protocol is adapted from a study that developed a sensitive method for simultaneously determining this compound and azoxystrobin in cucumbers using HPLC-MS/MS [4].
The described method was rigorously validated, yielding the following performance characteristics [4]:
| Validation Parameter | Result for this compound |
|---|---|
| Limit of Quantification (LOQ) | 0.498 μg/kg |
| Recovery Rate | 91.48% to 114.62% |
| Precision (Relative Standard Deviation) | < 13.1% |
Establishing clear residue definitions and validated analytical methods is fundamental for any monitoring program.
isopyrazam (sum of isomers). For comprehensive risk assessment, the definition expands to the sum of this compound (sum of isomers) and its metabolite CSCD459488 (free and conjugated), expressed as this compound [1].Table 1: Residue Definitions and Analytical Limits for this compound
| Purpose | Residue Definition | LOQ in Plant Matrices |
|---|---|---|
| Enforcement | This compound (sum of isomers) | 0.01 mg/kg |
| Risk Assessment | Sum of this compound and metabolite CSCD459488 (expressed as this compound) | 0.01 mg/kg |
The decision on whether to monitor rotational crops is based on understanding the compound's behavior in the environment and subsequent crops.
The experimental workflow for determining the need to monitor rotational crops involves several key stages, as outlined below.
For researchers requiring primary data, the following protocol outlines key experiments.
This study investigates the degradation pathway of this compound and the formation of significant metabolites in crops grown in soil previously treated with the compound.
As crops treated with this compound may be fed to livestock, assessing the potential for residue transfer into animal products is crucial for a full consumer risk assessment.
This compound (sum of isomers). For risk assessment, it is the sum of this compound (sum of isomers) and all metabolites containing the CSAA798670 moiety, expressed as this compound [1].The current regulatory position, particularly in the EU, is that no significant consumer risk is identified from the authorized uses of this compound, and thus no specific MRLs for rotational crops are mandated.
| Aspect | Conclusion | Source |
|---|---|---|
| Consumer Risk | No apparent risk identified. Chronic exposure up to 14% of ADI (Dutch toddler), acute exposure up to 19% of ARfD (peach). | [1] |
| Rotational Crop MRLs | Not required, provided risk mitigation measures (e.g., plant-back intervals for root crops) are in place. | [1] |
| Toxicological Classification (ECHA) | Classified as toxic for reproduction category 1B and carcinogenic category 2. | [1] |
| U.S. Tolerances | Established for import commodities including apple, peanut, tomato, bell pepper, and cucurbit vegetables. | [2] [3] |
Researchers should be aware of the following constraints and data gaps in the current assessment.
For researchers and regulatory professionals, the monitoring of this compound in rotational crops is preemptively managed through targeted risk mitigation rather than routine residue monitoring. The core strategy is to establish and enforce plant-back intervals for root crops, ensuring that residues remain insignificant. The provided experimental protocols offer a pathway to generate the necessary data to support these regulatory decisions and ensure ongoing consumer safety.
For the control of Sclerotinia stem rot, isopyrazam is often used in a pre-mixed formulation with azoxystrobin. The standard field application rates are as follows [1]:
| Formulation | Active Ingredients | Recommended Application Rate | Crop | Application Timing |
|---|---|---|---|---|
| Symetra | 200 g/l azoxystrobin + 125 g/l this compound | 1 litre per hectare [1] | Oilseed Rape (Winter & Spring) | Early to mid-flowering (GS61-GS65), no later than GS69 [1]. |
| This compound (for experimental use) | Not specified | 200 g a.i. ha⁻¹ [2] | Vegetables (e.g., eggplant) | Applied in polytunnel trials; timing inferred as protectant. |
The mixture with azoxystrobin provides a dual-mode-of-action treatment, combining contact and systemic activity for protectant control [1].
The tables below summarize key experimental findings on the sensitivity of S. sclerotiorum to this compound and the fungicide's effect on fungal structures.
Table 1: Baseline Sensitivity of S. sclerotiorum to this compound This data establishes a sensitivity baseline for 178 isolates collected from various vegetable crops in China, which can be used for future resistance monitoring [3] [2].
| Parameter | Value |
|---|---|
| Number of Isolates | 178 |
| Host Crops | Cucumber, tomato, eggplant, pepper, kidney bean, pumpkin |
| Mean EC₅₀ (50% Effective Concentration) | 0.039 ± 0.002 μg ml⁻¹ [2] |
| Frequency Distribution | Unimodal curve |
Table 2: Inhibitory Effects of this compound on Fungal Structures This data shows that this compound affects more than just mycelial growth [3].
| Parameter | Effect of this compound |
|---|---|
| Sclerotial Production | Strongly inhibited [3] |
| Sclerotial Germination | Strongly inhibited [3] |
Table 3: Efficacy of this compound on Detached Eggplant Leaves This experiment evaluated both preventative and curative actions of the fungicide [3].
| Application Type | Concentration | Efficacy |
|---|---|---|
| Preventative | 40 μg ml⁻¹ | 100% [3] |
| Curative | 40 μg ml⁻¹ | 87.78% [3] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.
This protocol describes the procedure for establishing the baseline sensitivity of a fungal population to this compound [3].
This method assesses the fungicide's ability to protect plants from infection and to stop an existing infection [3].
The workflow for the key experiments described above can be visualized as follows:
The table below summarizes the vegetable crop applications and target diseases for isopyrazam mentioned in the search results.
| Crop | Target Pathogens/Diseases | Key Insights on Efficacy |
|---|---|---|
| Tomatoes | Late blight (Phytophthora infestans) [1] | -- |
| Bell Peppers | -- [2] [3] | -- |
| Cucumbers | Target spot (Corynespora cassiicola); Powdery mildew [3] [4] | Effective against a broad range of anamorphic fungi and selected ascomycetes [4]. |
| Cantaloupes | -- [2] [3] | -- |
| Potatoes | Late blight (Phytophthora infestans) [1] | -- |
| Vegetables | Powdery mildew [3] | Considered a preferred solution due to broad-spectrum efficacy; expanding applications in specialty crops [5] [3]. |
The following workflow outlines a general approach for evaluating fungicide efficacy, based on standard phytopathological practices. Specific parameters for this compound (e.g., optimal concentration) should be determined through preliminary range-finding experiments.
This compound is a succinate dehydrogenase inhibitor (SDHI) that disrupts fungal cellular respiration [3]. The primary resistance mechanism involves point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD), which reduce the fungicide's binding affinity [6] [4].
The diagram below illustrates the resistance development mechanism and management strategy.
This compound is a novel broad-spectrum foliar fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class that targets complex II in the mitochondrial respiration chain of fungal pathogens. It has demonstrated exceptional activity against cucumber powdery mildew caused predominantly by Podosphaera xanthii, a devastating foliar disease that affects cucumber production worldwide. The increasing resistance of powdery mildew fungi to commonly used fungicides such as benzimidazoles, triazoles, and strobilurins has created an urgent need for alternative mode-of-action fungicides with reliable efficacy and favorable resistance profiles. This compound has emerged as a promising solution based on its unique chemical properties and proven performance in both laboratory and field conditions.
Research has demonstrated that this compound provides superior protective and curative activities against Podosphaera xanthii compared to currently marketed fungicides. Its systemic translocation properties within cucumber plants, including translaminar and transverse movement, enable comprehensive protection of both treated and untreated plant tissues. Furthermore, this compound exhibits extended persistence of activity, maintaining effective control for significantly longer periods than standard fungicide treatments. These characteristics, combined with its favorable toxicological and environmental profile, position this compound as an important tool for integrated powdery mildew management programs in cucumber production systems.
Extensive laboratory studies have established the baseline sensitivity of Podosphaera xanthii to this compound, providing crucial reference data for future resistance monitoring. Using a cotyledon bioassay technique, researchers determined that this compound exhibits both strong protective and curative activities against cucumber powdery mildew, with mean EC₅₀ values of 0.04 mg L⁻¹ and 0.05 mg L⁻¹, respectively [1]. These values indicate significantly higher activity compared to commonly used fungicides such as hexaconazole, difenoconazole, pyraclostrobin, kresoxim-methyl, and azoxystrobin [1].
Table 1: Protective and Curative Activity of this compound Against P. xanthii Compared to Other Fungicides
| Fungicide | Mode of Action | Protective EC₅₀ (mg L⁻¹) | Curative EC₅₀ (mg L⁻¹) |
|---|---|---|---|
| This compound | SDHI | 0.04 | 0.05 |
| Hexaconazole | DMI | Not specified | Not specified |
| Difenoconazole | DMI | Not specified | Not specified |
| Pyraclostrobin | QoI | Not specified | Not specified |
| Kresoxim-methyl | QoI | Not specified | Not specified |
| Azoxystrobin | QoI | Not specified | Not specified |
Beyond inhibition of fungal growth, this compound at concentrations of 0.5 mg L⁻¹ causes significant morphological damage to P. xanthii structures, including malformed conidiophores and hindered conidia formation [1]. This disruption of reproductive structures contributes to reduced secondary infection cycles and potentially slower disease spread within cucumber plantings.
The systemic properties of this compound have been quantitatively assessed through multiple application methods and plant parts. Research demonstrates that this compound exhibits excellent translaminar and transverse translocation in cucumber plants, with efficacy rates following translaminar and transverse translocation on cotyledons and leaves treated with 60 mg L⁻¹ reaching 94.40% and 88.96% on cotyledons, and 95.26% and 82.83% on true leaves, respectively [1]. The fungicide can also be absorbed by cucumber roots to control leaf powdery mildew, though soil organic matter content significantly affects this uptake [2] [1].
Table 2: Translocation Properties and Persistence of this compound in Cucumber Plants
| Translocation Type | Plant Tissue | Concentration (mg L⁻¹) | Efficacy (%) | Duration of Activity |
|---|---|---|---|---|
| Translaminar | Cotyledons | 60 | 94.40 | |
| Transverse | Cotyledons | 60 | 88.96 | |
| Translaminar | True leaves | 60 | 95.26 | |
| Transverse | True leaves | 60 | 82.83 | |
| Systemic (root uptake) | Whole plant | 60 | Significant reduction | |
| Foliar application | Whole plant | 30-60 g a.i. ha⁻¹ | 83.27-90.83% at 20 days | 20+ days |
Perhaps most notably, this compound exhibits extended persistence of activity against cucumber powdery mildew, maintaining effective control for almost 2 to 3 weeks longer than triazole and strobilurin fungicides [1]. This extended residual activity allows for longer application intervals, potentially reducing the number of sprays required per growing season and minimizing environmental impact.
The protective and curative activity of this compound against Podosphaera xanthii can be quantitatively determined using a standardized cotyledon bioassay technique [1]. For protective activity assessment, cucumber cotyledons are treated with serial dilutions of this compound formulations using a hand-held sprayer until runoff, followed by air-drying. The treated cotyledons are then inoculated with a conidial suspension of P. xanthii (typically 1×10⁵ conidia mL⁻¹) and incubated in a growth chamber maintained at 20-25°C with a 12-hour photoperiod. Disease assessment is performed 7-10 days post-inoculation by counting the number of powdery mildew colonies per cotyledon.
For curative activity evaluation, cucumber cotyledons are first inoculated with P. xanthii and incubated for 24-48 hours to establish infection before applying this compound treatments using the same application method. The level of disease control is assessed 7-10 days after fungicide application. In both bioassay types, disease severity is rated on a standardized scale (e.g., 0-9), where 0 = no symptoms and 9 = severe powdery mildew development. The EC₅₀ values (effective concentration providing 50% disease control) are calculated using regression analysis of log-transformed concentration versus probability-transformed efficacy values.
Figure 1: Experimental workflow for determining protective and curative activity of this compound against cucumber powdery mildew using cotyledon bioassay.
The systemic movement of this compound within cucumber plants can be evaluated through several experimental approaches. For translaminar translocation assessment, the adaxial (upper) surface of cucumber leaves is treated with this compound formulations, while the abaxial (lower) surface remains untreated. After application, the abaxial surface is inoculated with P. xanthii, and disease development is rated after 7-10 days of incubation [1]. Effective control on the untreated abaxial surface demonstrates translaminar movement of the active ingredient.
To evaluate transverse (acropetal) translocation, a basal leaf or specific leaf segment is treated with this compound, while upper leaves or adjacent segments remain untreated. These untreated plant parts are then inoculated with P. xanthii at various time intervals after application. The level of disease control on untreated tissues indicates the extent of systemic movement within the plant [1]. For studying root uptake and translocation, cucumber seedlings are grown in nutrient solution or treated soil containing this compound. After establishment, leaves are inoculated with P. xanthii, and disease development is assessed to determine the efficacy of root-absorbed fungicide [2] [1].
Greenhouse and field trials are essential for validating the performance of this compound under realistic growing conditions. For greenhouse experiments, cucumber plants are typically grown in pots under controlled environmental conditions (20-25°C, 70-80% relative humidity). When plants reach the 2-4 true leaf stage, they are treated with this compound formulations using a calibrated sprayer, with applications timed for preventative (before inoculation) or curative (after inoculation) scenarios [1].
For naturally infected field trials, this compound is applied at various rates (typically 30-60 g a.i. ha⁻¹) to cucumber plants arranged in a randomized complete block design with appropriate replication. Applications typically begin when first powdery mildew symptoms appear and continue at 7-14 day intervals depending on disease pressure. Disease assessment is performed at regular intervals using standardized rating scales (e.g., 0-100% leaf area affected), and yield parameters may be measured at harvest maturity. All experiments should include untreated controls and reference fungicide treatments for comparative purposes [3] [1].
The resistance risk associated with this compound must be carefully considered within the context of powdery mildew management. As an SDHI fungicide with a single-site mode of action, this compound theoretically carries a moderate to high resistance risk according to FRAC (Fungicide Resistance Action Committee) classifications. This is particularly relevant given that powdery mildew fungi are considered high-risk pathogens known for their ability to develop resistance to several chemical classes within a few years [4]. However, current evidence suggests that no cross-resistance exists between this compound and other fungicide classes such as triazoles and strobilurins, potentially making it a valuable anti-resistance tool when used in rotation [1].
Research on other fungicide classes provides important insights into resistance development patterns. Studies with QoI fungicides like ZJ0712 have demonstrated that resistant P. xanthii isolates can emerge after 9 successive applications under greenhouse conditions, with resistance factors exceeding 180-fold [5]. These resistant isolates often maintain normal pathogenicity and can compete effectively with wild-type populations, even in the absence of fungicide selection pressure [5]. While similar comprehensive resistance studies for this compound specifically are limited in the available literature, the documented behavior of powdery mildew to other single-site fungicides underscores the importance of proactive resistance management.
The primary mechanism of action of this compound involves inhibition of succinate dehydrogenase in mitochondrial complex II, disrupting cellular respiration in fungal pathogens [4] [1]. While specific resistance mutations in P. xanthii to this compound have not been extensively characterized in the available literature, resistance to SDHI fungicides in other fungal pathogens typically involves point mutations in the target enzyme genes (sdhB, sdhC, sdhD), leading to reduced binding affinity [4].
For resistance monitoring, baseline sensitivity data established through studies on Sclerotinia sclerotiorum (mean EC₅₀ value of 0.039 ± 0.002 μg mL⁻¹) can serve as a reference for detecting shifts in pathogen sensitivity [3]. Regular sensitivity monitoring of field populations through leaf disc assays or similar bioassays is recommended to detect any reduction in efficacy early. Molecular detection methods, such as PCR-based assays for specific target-site mutations, can be developed once resistance mechanisms are characterized, enabling more efficient screening of field populations [5].
Figure 2: Integrated resistance management strategy for this compound in cucumber powdery mildew control programs.
For optimal control of cucumber powdery mildew, this compound should be applied preventatively or at the very early disease stages when first signs of white powdery colonies appear on leaf surfaces. Recommended application rates for field-grown cucumbers range from 30 to 60 g a.i. ha⁻¹ (grams active ingredient per hectare), with the higher rate appropriate under high disease pressure or favorable environmental conditions [1]. Applications should be made using hydraulic sprayers equipped with hollow cone or flat fan nozzles that provide thorough coverage of both upper and lower leaf surfaces, as translaminar movement is a key feature of this compound's efficacy.
The extended persistence of this compound allows for application intervals of 14-21 days under moderate disease pressure, compared to 7-10 days for many conventional fungicides [1]. However, application frequency should be adjusted based on disease monitoring, environmental conditions, and cucumber variety susceptibility. To minimize resistance development, no more than 2-3 sequential applications of this compound should be made before switching to an alternative mode-of-action fungicide. Applications should avoid periods of high temperature stress (>90°F) or when plants are under moisture stress to maximize efficacy and minimize potential phytotoxicity.
Effective management of cucumber powdery mildew requires an integrated approach that combines this compound with other control strategies. Where available, resistant cucumber varieties should be prioritized, as they significantly reduce disease pressure and fungicide requirements. Numerous pickle and slicer cucumber varieties with resistance to powdery mildew are commercially available, including 'Dasher II F1', 'Marketmore 97', 'Diva F1', and 'Stonewall F1' [6].
Cultural practices play a crucial role in reducing initial inoculum and creating environments less favorable for disease development. These include implementing a 2-3 year crop rotation with non-cucurbit crops, avoiding dense plantings that limit air circulation, and positioning plantings to maximize sunlight exposure [6]. Sanitation measures such as removing crop debris and volunteer plants that can harbor overwintering inoculum further contribute to integrated disease management.
When incorporating this compound into a fungicide rotation program, effective partners include contact fungicides with multi-site activity (e.g., chlorothalonil) and biological control products (e.g., Bacillus subtilis strains), which pose minimal resistance risk. The combination of different modes of action, whether through rotation or tank-mixing, significantly reduces the selection pressure for resistant pathogen biotypes and prolongs the effective lifespan of all fungicides in the management program [4] [6].
A 2024 study investigated the effects of 15 different Succinate Dehydrogenase Inhibitor (SDHI) fungicides on the activities of key human drug transporters [1]. Although isopyrazam was not among the specific compounds tested, the findings for other SDHIs provide crucial insights for assessing potential risks and designing metabolism studies.
The table below summarizes the key inhibitory effects of the most potent SDHIs identified in the study:
| Fungicide | Inhibited Transporter | Inhibition Data (IC₅₀) | Impact on Endogenous Compound |
|---|---|---|---|
| Benzovindiflupyr | OAT3; BCRP | IC₅₀ = 1.0 μM (OAT3); 3.9 μM (BCRP) | Reduced transport of estrone-3-sulfate (OAT3 substrate) [1]. |
| Bixafen | OAT3 | IC₅₀ = 1.1 μM | Reduced transport of estrone-3-sulfate (OAT3 substrate) [1]. |
| Fluxapyroxad | OAT3 | IC₅₀ = 1.3 μM | Reduced transport of estrone-3-sulfate (OAT3 substrate) [1]. |
| Pydiflumetofen | OAT3; OCT2 | IC₅₀ = 1.2 μM (OAT3); 2.0 μM (OCT2) | Reduced transport of estrone-3-sulfate (OAT3 substrate) [1]. |
| Sedaxane | OAT3 | IC₅₀ = 3.9 μM | Predicted to inhibit OAT3 activity in vivo at ADI exposure levels; reduced transport of estrone-3-sulfate [1]. |
The core implication is that some SDHI fungicides can potently inhibit key human drug transporters like OAT3, which play a critical role in eliminating endogenous substances and toxins [1]. This suggests a potential mechanism for toxic consequences or drug interactions, highlighting a crucial area for investigation in livestock metabolism studies.
The following protocol is adapted from the methodologies underlying the findings in the searched literature and can serve as a template for investigating this compound.
To determine if this compound, or its metabolites from a livestock metabolism study, inhibits the activity of key drug transporters (e.g., OAT3, OCT2, BCRP).
The following diagram outlines a comprehensive workflow for a livestock metabolism and transporter interaction study, integrating the protocol above.
The following table addresses key technical questions relevant to research and development.
| Question | Evidence-Based Answer & Key Data | Source / Citation |
|---|---|---|
| What is the resistance risk for Rhizoctonia solani to this compound? | Risk is assessed as low to moderate. Laboratory-generated resistant mutants show reduced fitness (slower growth, lower pathogenicity). | [1] [2] |
| What are the known molecular mechanisms of resistance? | Target-site mutations in the Succinate Dehydrogenase (SDH) complex. Key mutations include SDHB-H249L (moderate resistance) and a novel SDHC-I78F (moderate to high resistance). | [1] [2] [3] |
| Is there cross-resistance with other fungicides? | Yes, positive cross-resistance exists with other SDHI fungicides like thifluzamide. No cross-resistance was found with non-SDHI fungicides (e.g., prochloraz, tebuconazole, azoxystrobin). | [1] [2] |
| What is the baseline sensitivity of R. solani to this compound? | In a study of 113 isolates, the average EC₅₀ was 0.0101 ± 0.0064 μg/mL, with a range of 0.0018 to 0.0336 μg/mL. The baseline sensitivity curve is unimodal. | [1] [2] |
The workflow below outlines a key methodology for assessing resistance risk, based on published research [1] [2] [3].
For researchers designing field trials or developing application guidelines, the following integrated strategies are recommended to delay resistance development [1] [4]:
Here are answers to common questions that researchers might have regarding this compound sensitivity in field populations.
| Pathogen | Number of Isolates | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Citation |
|---|---|---|---|---|
| Sclerotinia sclerotiorum | 178 | Not Reported | 0.039 | [1] |
| Rhizoctonia solani | 113 | 0.0018 - 0.0336 | 0.0101 | [2] |
Q2: What is the assessed risk of resistance development to this compound in the field? The risk is currently considered low to moderate [2]. Studies on Rhizoctonia solani indicate that while resistant mutants can be generated in a laboratory, they often show reduced fitness. This includes slower mycelial growth and decreased pathogenicity, which disadvantages them in competition with wild-type strains in the field [2].
Q3: What are the known mechanisms for reduced sensitivity to this compound? Reduced sensitivity has been linked to two primary mechanisms:
| Fungal Pathogen | Affected SDH Subunit | Amino Acid Substitution | Resistance Level | Citation |
|---|---|---|---|---|
| Rhizoctonia solani | SDH-B | H249L | Moderate | [2] |
| Rhizoctonia solani | SDH-C | I78F | Moderate to High | [2] |
Here is a detailed methodology for establishing a baseline sensitivity profile, a fundamental assay for any resistance monitoring program.
Protocol: Determining the Effective Concentration (EC₅₀) of this compound
This protocol is adapted from standard microtiter plate sensitivity tests used in recent studies [1] [3].
1. Principle The EC₅₀ value represents the concentration of this compound required to inhibit mycelial growth by 50% compared to an untreated control. This quantitative measure is used to track shifts in pathogen sensitivity.
2. Materials
3. Procedure 1. Prepare Fungicide Dilutions: Serially dilute the this compound stock solution in the culture medium to create a range of concentrations (e.g., 0.001 µg/mL to 1.0 µg/mL). Include a control well with only DMSO. 2. Prepare Inoculum: Harvest spores or mycelial fragments from fresh, young cultures and suspend them in sterile liquid medium. Adjust the spore concentration to a standardized density (e.g., 10⁴ spores/mL). 3. Inoculate Plates: Dispense 100 µL of each fungicide concentration into the wells of the microtiter plate. Then, add 100 µL of the fungal inoculum suspension to each well. 4. Incubate: Seal the plates and incubate them at the optimal temperature for the pathogen (e.g., 15°C for Z. tritici [3]) for a predetermined time (e.g., 7 days). 5. Measure Growth: Measure the fungal growth in each well. For mycelial growth, this can be done by measuring optical density or by directly measuring the colony diameter on agar plates. 6. Calculate Inhibition: Calculate the percentage of growth inhibition for each concentration relative to the control. 7. Analyze Data: Use statistical software (e.g., R, SPSS) to fit a regression model (logistic or probit) between the fungicide concentration and growth inhibition. The EC₅₀ is derived from this curve.
The logical workflow of this protocol can be visualized as follows:
To aid in understanding the molecular basis of resistance, the following diagram illustrates the two primary mechanisms by which fungi can develop reduced sensitivity to this compound.
Title: SDHI Fungicide Resistance Mechanisms
To manage resistance risk, adhere to the following strategies endorsed by the Fungicide Resistance Action Committee (FRAC):
Here are answers to common questions based on the current literature:
Q1: Which bacterial strains are most effective for degrading isopyrazam? A: Research has identified two highly effective bacterial strains. Under controlled conditions over 35 days, Pseudomonas syringae degraded 86% of an initial this compound concentration (10 mg/L), while Xanthomonas axonopodis degraded 80% [1]. The performance data for all tested strains is summarized in the table below.
Q2: What are the main metabolites produced during bacterial degradation? A: Bacterial degradation of this compound, particularly by P. syringae and X. axonopodis, leads to the formation of several intermediate metabolites. Analysis via gas chromatography-mass spectroscopy (GC-MS) has identified compounds including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid [1].
Q3: Does exposure to light affect the bacterial degradation process? A: Yes, environmental conditions are critical. Studies performed in water-sediment systems show that incubation under non-UV light-dark cycles significantly accelerates this compound degradation compared to dark conditions. This suggests that phototrophic communities may work alongside heterotrophic bacteria to metabolize the fungicide, and that degradation rates can vary seasonally in illuminated systems [2].
The following table summarizes the degradation efficiency and calculated half-lives of various microbial strains when exposed to an initial this compound concentration of 10 mg/L over a 35-day period [1].
| Bacterial Strain | Degradation Rate (%) | Half-life (Days) |
|---|---|---|
| Pseudomonas syringae | 86% | 21.0 |
| Xanthomonas axonopodis | 80% | 28.1 |
| Aspergillus flavus | 18% | 32.6 |
| Aspergillus niger | 21% | 39.6 |
| Aspergillus terreus | 11% | 56.8 |
| Aspergillus fumigatus | 21% | 40.7 |
| Penicillium chrysogenum | 18% | 44.7 |
This protocol is adapted from research methods used to evaluate this compound biodegradation by pure bacterial strains [1].
1. Reagent and Culture Preparation
2. Experimental Setup and Incubation
3. Monitoring and Analysis
The diagram below illustrates the key steps in the bacterial degradation of this compound, from setup to metabolite identification.
Problem: Low or No Degradation Observed
Problem: High Variability in Degradation Rates Between Replicates
Problem: Inability to Detect Expected Metabolites
| Property | Value / Description | Notes / Experimental Context |
|---|
| Reported Soil Half-Lives | Cinnamon soil: 82.2 days [1] | • Degradation Kinetics: Fitted to a first-order kinetic model. • Soil Properties: Variation due to differences in soil pH, organic matter, and microbial communities [1]. | | | Red soil: 141.7 days [1] | | | | Black soil: 120.3 days [1] | | | Transformation Products (TPs) | 6 TPs identified in vitro with Bacillus sp. A01; 3 also found in soil [1] | | | Key TP & Ecotoxicity | 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide [1] | • Test Organism: Chlorella pyrenoidosa (green algae). • Toxicity: This TP exhibited an EC50 value 40 times higher than the parent this compound, indicating significantly increased acute toxicity [1]. | | Primary Degradation Pathways | Microbial-mediated hydroxylation, epoxidation, and dehydration [1] | • Key Mechanism: Cytochrome P450 enzymes play a major role in the initial oxidation steps [1]. |
Here are detailed methodologies for key experiments, as cited in the research.
1. Soil Degradation Kinetics [1]
C_t = C_0 * e^(-kt), where DT₅₀ = ln(2)/k.2. Isolation and Incubation of Degrading Bacteria [1]
3. Investigating the Role of Cytochrome P450 [1]
The following diagram illustrates the core experimental workflow for determining the soil half-life of this compound, integrating the key protocols described above.
Q1: Why does the half-life of this compound vary so significantly between different soils? A1: The half-life is highly dependent on soil-specific properties. The primary driver is the composition and activity of the soil's microbial community, as specific bacteria are responsible for its breakdown. Soil pH, organic matter content, and texture also influence the availability of this compound to microbes and its adsorption, thereby affecting the degradation rate [1].
Q2: What is the significance of the transformation products identified? A2: Identifying transformation products is critical for a complete environmental risk assessment. Some products can be more toxic than the parent compound. For this compound, one hydroxylated transformation product has been shown to be 40 times more acutely toxic to green algae, highlighting that initial degradation does not necessarily mean de-toxification [1].
Q3: What are the best practices for studying the microbial degradation mechanism? A3: A combination of approaches is most effective:
Q1: What is the critical metabolite of concern for groundwater?
Q2: What is the regulatory status of isopyrazam in the EU?
Q3: How is this compound metabolized in the environment?
Q4: Are the transformation products a cause for concern?
Problem 1: Inconsistent Recovery Rates in Residue Analysis
Problem 2: Complex Separation of Isomers and Metabolites
Problem 3: Slow Degradation in Laboratory Soil Studies
Here is a summary of key quantitative data from recent studies to assist in your experimental planning and comparison.
Table 1: Dissipation Kinetics of this compound in Different Soils [3]
| Soil Type | Half-life (Days) |
|---|---|
| Cinnamon Soil | 82.2 |
| Black Soil | 120.3 |
| Red Soil | 141.7 |
Table 2: Analytical Method Performance for this compound in Tomato and Soil [4]
| Parameter | Value / Range |
|---|---|
| Linear Range | 0.005 - 5 mg/L |
| Recovery | 92.0 - 107% |
| Relative Standard Deviation (RSD) | < 9.40% |
| Limit of Detection (LOD) | 6.88 × 10⁻⁵ to 2.70 × 10⁻⁴ mg/kg |
| Limit of Quantification (LOQ) | 2.20 × 10⁻⁴ to 9.20 × 10⁻⁴ mg/kg |
Protocol 1: Residue Analysis in Plant and Soil Matrices using UPLC-MS/MS [4]
This method is suitable for determining this compound isomers and their metabolites.
Protocol 2: Investigating Soil Degradation Pathways [3]
This protocol outlines an approach to study the microbial degradation of this compound.
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the identified metabolic pathways for this compound.
Q1: What is the resistance risk for isopyrazam in the field? The field resistance risk for this compound is currently considered low to moderate. A 2025 study on Rhizoctonia solani found no natural resistance in the sampled population, and induced resistant mutants showed reduced biological fitness, hindering their competitiveness in the field [1].
Q2: What are the known molecular mechanisms of resistance to this compound? Resistance in Rhizoctonia solani has been linked to point mutations in the genes encoding the succinate dehydrogenase (SDH) complex, the target of SDHI fungicides like this compound [1]. The identified mutations are:
These mutations reduce the binding affinity of this compound to its target site [1].
Q3: Is there cross-resistance between this compound and other fungicides? Studies indicate a positive cross-resistance relationship with other SDHI fungicides [1]. However, no cross-resistance was observed with fungicides from other chemical groups [1].
Q4: How can the development of resistance be managed? Implementing robust anti-resistance strategies is crucial [2] [1]. The core principle is to use fungicides with different modes of action:
The following table summarizes quantitative data from a study on Rhizoctonia solani's response to this compound [1].
| Parameter | Details |
|---|---|
| Fungicide Class | Succinate Dehydrogenase Inhibitor (SDHI) [1]. |
| Pathogen Studied | Rhizoctonia solani [1]. |
| Baseline Sensitivity (EC₅₀) | 0.0018 - 0.0336 µg/mL (Average: 0.0101 µg/mL) [1]. |
| Resistance Risk Level | Low to Moderate [1]. |
| Induced Mutants Generated via | Ultraviolet (UV) mutagenesis [1]. |
| Resistance Mutations | SDHB (H249L), SDHC (I78F) [1]. |
| Fitness Cost in Mutants | Reduced mycelial growth, lower biomass, and decreased pathogenicity [1]. |
| Cross-Resistance | Positive cross-resistance with the SDHI thifluzamide. No cross-resistance with prochloraz (DMI), tebuconazole (DMI), carbendazim (MBC), azoxystrobin (QoI), or jinggangmycin [1]. |
This protocol outlines how to determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀) [1].
This method describes generating mutants in the lab to study resistance [1].
The following diagram visualizes the key steps for inducing, selecting, and characterizing resistant fungal mutants in the laboratory.
Given the confirmed cases of resistance, a proactive management strategy is essential. The core principle is to rotate fungicides with different modes of action (FRAC codes) to avoid selecting for resistant subpopulations [2] [1]. The following chart illustrates a decision pathway for designing an effective fungicide rotation program.
This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide that disrupts fungal respiration [1]. Establishing baseline sensitivity is crucial for monitoring future resistance development.
Table 1: Baseline Sensitivity of Sclerotinia sclerotiorum to this compound
| Isolate Source | Number of Isolates | Mean EC₅₀ (μg mL⁻¹) | Reference |
|---|---|---|---|
| Composite (6 vegetables) | 178 | 0.039 ± 0.002 | [1] [2] |
| Cucumber | 30 | 0.037 | [1] |
| Tomato | 29 | 0.035 | [1] |
| Eggplant | 30 | 0.042 | [1] |
| Pepper | 30 | 0.038 | [1] |
| Kidney Bean | 29 | 0.039 | [1] |
| Pumpkin | 30 | 0.041 | [1] |
The frequency distribution of EC₅₀ values for the 178 isolates formed a unimodal curve, indicating no natural resistance in the population at the time of the study and establishing a robust baseline for future monitoring [1] [2].
While exact field application timing (e.g., growth stage) is not detailed in the available studies, the following data on performance and rate can guide trial design.
Table 2: Protective and Curative Efficacy of this compound
| Application Type | Concentration | Target Pathogen | Host | Efficacy | Reference |
|---|---|---|---|---|---|
| Preventative | 40 μg mL⁻¹ | S. sclerotiorum | Detached Eggplant Leaves | 100% | [2] |
| Curative | 40 μg mL⁻¹ | S. sclerotiorum | Detached Eggplant Leaves | 87.78% | [2] |
| Polytunnel Trial | 200 g a.i. ha⁻¹ | S. sclerotiorum | Vegetables | Significant decrease in disease incidence | [2] |
The activity, translocation, and persistence of this compound have been confirmed in studies on cucumber, supporting its systemic properties [1].
Although the risk of resistance development in S. sclerotiorum to this compound is not directly studied, research on Rhizoctonia solani provides valuable insights for risk assessment and management.
Table 3: Resistance Risk Assessment for this compound
| Factor | Assessment for Rhizoctonia solani | Implications for S. sclerotiorum |
|---|---|---|
| Inherent Risk | Low to moderate | A similar risk level is plausible for other pathogens like S. sclerotiorum. |
| Resistance Mutations | SDHB (H249L) and SDHC (I78F) amino acid substitutions were identified in lab mutants [3]. | These mutations reduce the fungicide's affinity for its target. |
| Fitness Penalty | Resistant mutants showed reduced mycelial growth, lower biomass, and decreased pathogenicity [3]. | This may slow the spread of resistant strains in the field. |
| Cross-Resistance | Positive cross-resistance with other SDHI thifluzamide. No cross-resistance with fungicides from other MOA groups (e.g., prochloraz, tebuconazole, carbendazim) [3]. | Supports rotating SDHIs with non-SDHI fungicides. |
The following diagram illustrates the relationship between resistance mechanisms and management strategies.
Here are detailed methodologies for key experiments cited in the technical guide.
Protocol 1: Determining Baseline Sensitivity (Mycelial Growth Assay) This in vitro method establishes the EC₅₀ value (effective concentration that inhibits 50% of mycelial growth) [1].
Protocol 2: Detached Leaf Bioassay for Protective & Curative Efficacy This method evaluates the preventative and curative activity of this compound on a plant surface [2].
(1 - (Lesion diameter in treatment / Lesion diameter in control)) × 100%.Q1: What is the recommended application rate for this compound to control Sclerotinia stem rot in vegetables? Based on polytunnel trials, an application rate of 200 grams of active ingredient per hectare (g a.i. ha⁻¹) significantly reduced disease incidence in vegetables [2]. Always check local regulations and product labels for registered uses.
Q2: Does this compound have preventative or curative activity? Experimental evidence confirms that this compound possesses both strong preventative and curative properties. On detached eggplant leaves, a concentration of 40 μg mL⁻¹ provided 100% preventative and 87.78% curative control [2].
Q3: What is the resistance risk for S. sclerotiorum to this compound? While a specific risk assessment for S. sclerotiorum was not found, research on Rhizoctonia solani suggests a low to moderate resistance risk. Laboratory-generated mutants showed resistance but also suffered from fitness penalties (reduced growth and pathogenicity), which may hinder their establishment in the field [3].
Q4: How should I manage the risk of resistance development? It is advisable to implement an anti-resistance strategy:
The following table summarizes the key intermediate metabolites formed during the biodegradation of isopyrazam, as identified in recent studies.
| Metabolite Name / Description | Proposed Formation Pathway | Identified in Study |
|---|---|---|
| 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Oxidative degradation | Bacterial strains (Pseudomonas syringae, Xanthomonas axonopodis) [1] |
| 3-difluoromethyl-1H-pyrazole-4-carboxylic acid | Oxidative degradation (N-demethylation) | Bacterial strains (Pseudomonas syringae, Xanthomonas axonopodis) [1] |
| 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide | Amide hydrolysis | Bacterial strains (Pseudomonas syringae, Xanthomonas axonopodis) [1] |
| Multiple oxidized TPs (e.g., hydroxylated, epoxidated forms) | Microbial-mediated hydroxylation and epoxidation | Bacillus sp. A01 [2] |
| 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide | Hydroxylation | Soil degradation and with Bacillus sp. A01 [2] |
Here are detailed methodologies for key experiments you can reference.
This method is adapted from studies showing high degradation efficiency [1].
This protocol is based on research investigating degradation in different soil types [2].
The workflow for designing a degradation study can be summarized as follows:
Your choice of microbial strain will significantly influence the degradation pathway and metabolites you observe.
| Strain Type | Example Organisms | Degradation Efficiency & Notes |
|---|---|---|
| High-Efficiency Bacteria | Pseudomonas syringae (PS) | ~86% degradation in 35 days; shortest half-life (~21 days) [1] |
| Xanthomonas axonopodis (XA) | ~80% degradation in 35 days; half-life ~28 days [1] | |
| Bacillus sp. A01 | 72.9% degradation in 6 days (in LB medium); fast-acting strain [2] | |
| Fungal Strains | Aspergillus fumigatus (AFu), Aspergillus niger (AN) | Moderate efficiency (~21% degradation in 35 days) [1] |
| Penicillium chrysogenum (PC), Aspergillus terreus (AT) | Lower efficiency (11-18% degradation in 35 days) [1] |
Q1: Why might my microbial degradation experiment show low efficiency?
Q2: What is the ecological significance of studying these metabolites? Some transformation products can be more toxic than the parent compound. For example, one hydroxylated metabolite was found to be 40 times more toxic to the green alga Chlorella pyrenoidosa than this compound itself [2]. Therefore, identifying intermediates is crucial for a complete environmental risk assessment.
Q3: Is this compound considered a persistent chemical? Yes, regulatory assessments classify it as persistent. Its half-life in soil can range from about 82 to 142 days, depending on soil type, which exceeds the criteria for persistence [3] [2]. This persistence is a key driver for research into microbial degradation solutions.
| Question | Answer & Key Information |
|---|---|
| What are the basic solubility properties of isopyrazam? | This compound has very low water solubility (0.55 mg L⁻¹ at 20°C and pH 7) but is highly soluble in organic solvents like acetone (314,000 mg L⁻¹) and dichloromethane (303,111 mg L⁻¹) [1]. |
| How persistent is this compound in the environment? | This compound is classified as a "persistent and broad-spectrum fungicide" and is considered a "Forever chemical" due to its environmental persistence (sediment DT₅₀ ≥ 90 days or water DT₅₀ ≥ 90 days) [1]. |
| What is the primary mechanism governing its sorption in soil? | The Stable Soil Organic Matter (S-SOM) fraction is the most critical factor. S-SOM has the greatest impact on the accumulation and persistence of organic contaminants like this compound by limiting their bioavailability and degradation [2]. |
The following table summarizes the core physicochemical data for this compound relevant to its behavior in soil [1].
| Property | Value | Notes / Conditions |
|---|---|---|
| Water Solubility | 0.55 mg L⁻¹ | At 20 °C, pH 7 |
| Solubility in Acetone | 314,000 mg L⁻¹ | - |
| Solubility in Dichloromethane | 303,111 mg L⁻¹ | - |
| Melting Point | 137 °C | - |
| Molecular Mass | 359.4 g mol⁻¹ | - |
| Sorption Mechanism | Binding to Stable SOM (S-SOM) | Limits bioavailability and degradation [2]. |
This protocol is adapted from methodologies used to study the sorption of organic contaminants like pesticides to soil organic matter [2].
1. Objective To isolate the Stable Soil Organic Matter (S-SOM) fraction from soil and evaluate the sorption kinetics and affinity of organic contaminants to this fraction.
2. Materials and Equipment
3. Step-by-Step Procedure
4. Expected Outcomes & Data Interpretation Research on similar compounds shows that different contaminants have varying sorption rates to S-SOM. You can expect a trend where certain pesticides bind more quickly and completely than others. For instance, one study found the following sorption trend: Atrazine (87.5-99.9%) > 4,4'DDT (64-81.6%) > Chrysene (35.2-79.8%) [2].
These results highlight that S-SOM from different soils has varying binding capacities, which directly affects the availability and persistence of organic chemicals in the environment.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low contaminant recovery after spiking soil/BC mixtures. | The sorbent (e.g., biochar) has a very high and rapid sorption capacity, capturing the contaminant before it can homogenize. | Ensure vigorous and immediate mixing after spiking. Validate your spiking and extraction methodology with a control soil that has low sorption capacity [3]. |
| Inconsistent sorption results between soil types. | Varying physicochemical properties of soils (e.g., organic carbon content, clay mineralogy, pH) significantly influence sorption. | Characterize your soils thoroughly for key parameters (organic carbon, pH, texture). Use soils with contrasting properties as experimental controls to better understand the drivers of sorption [3]. |
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the fundamental mechanism of sorption.
Diagram 1: A workflow for analyzing S-SOM sorption of contaminants.
This diagram illustrates the multi-step process, from initial soil preparation to final data analysis, for studying how stable soil organic matter binds to contaminants [2].
Diagram 2: The role of Stable SOM in sequestering organic contaminants.
This diagram shows the key interaction where Stable Soil Organic Matter (S-SOM) sequesters organic contaminants, forming a non-bioavailable bound residue. It also differentiates between the labile and stable fractions of total soil organic matter [2].
The table below summarizes key experimental data on the sensitivity of S. sclerotiorum to isopyrazam and boscalid.
| Parameter | This compound | Boscalid |
|---|
| Mean EC₅₀ (μg mL⁻¹) | 0.039 ± 0.002 [1] [2] | 0.068 to 0.219 (NY isolates) [3] >4.0 (German isolates, reduced sensitivity) [4] | | Baseline Sensitivity (Status) | Established (2019); population is sensitive [1] [2] | Not explicitly defined in search results; reduced sensitivity reported in field populations [5] [4] | | Reported Field Efficacy | Significant reduction in disease incidence at 200 g a.i. ha⁻¹ [1] [2] | Efficacy diminished against resistant isolates [5] | | Resistance Reports | No field resistance reported in the studies found [1] | Yes; field-resistant isolates with specific mutations identified [5] | | Resistance Mutations | Not applicable (no resistance reported) | Documented in SdhB (A11V) and SdhC (Q38R) subunits [5] |
Understanding the methodologies behind the data is crucial for interpretation. Here are the protocols from the key studies cited.
The experimental workflow for establishing fungicide sensitivity and resistance is generalized in the diagram below.
Both this compound and boscalid are Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7) [6]. They inhibit fungal respiration by binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain, disrupting the tricarboxylic acid cycle and energy production [1] [7].
For your comparative guide, the key distinction lies in the current resistance status of each fungicide against S. sclerotiorum:
This analysis is based on available research; continuous monitoring of local pathogen populations for sensitivity shifts remains critical for effective resistance management.
| Stereoisomer | Configuration | Relative Bioactivity (vs. other isomers) | Target Pathogens / Notes | Acute Toxicity to Zebrafish (LC₅₀) |
|---|---|---|---|---|
| cis-(1S,4R,9S)-IPZ | cis-(1S,4R,9S)- | 3.37 - 1578 times more active than others; greatest activity [1] [2] | Most active against Alternaria alternata and Phoma multirostrata [1]. | Not the most toxic [1]. |
| trans-(1S,4R,9R)-(+)-IPZ | trans-(1S,4R,9R)-(+)- | Highest bioactivity in one ranking [3] | Most active against four typical phytopathogens (unspecified) [3]. | Data not specified in results. |
| trans-IPZ | Not specified | Lower bioactivity than cis-(1S,4R,9S) and trans-(1S,4R,9R) isomers [1] [3] | - | Highest acute toxicity (LC₅₀: 0.096 mg/L) [1]. |
| cis-(1R,4S,9R)-(+)-IPZ | cis-(1R,4S,9R)-(+)- | Second highest in one bioactivity ranking [3] | - | Data not specified in results. |
| cis-IPZ (Racemate with high ratio) | Mixture | Using a high ratio of cis-IPZ can reduce the application dosage by 54.7-72.2% for specific pathogens [1]. | Proposed as a safer and more reasonable form for use [1] [2]. | Data not specified in results. |
The stereoselective action of isopyrazam can be understood through its mechanism of inhibiting the succinate dehydrogenase (SDH) complex. The diagram below illustrates the key steps and differences in how the isomers exert their effects.
The data in the guide above was generated using standard and advanced biochemical and environmental methods. Here are the core experimental protocols cited:
The table below summarizes experimental data on isopyrazam sensitivity and cross-resistance for various fungal pathogens.
| Fungal Species | Sensitivity / Resistance Status | Reported EC₅₀ Values | Key Mutations in SDH Subunits | Cross-Resistance Implications |
|---|---|---|---|---|
| Zymoseptoria tritici | Sensitive [1] | 0.00281 to 4.53 μM (Avg. 0.4 ± 0.1 μM) [1] | Not linked to specific SNPs in outliers [1] | High specificity; no widespread field resistance reported in the study [1] |
| Fusarium graminearum | Largely insensitive (natural resistance) [1] | Inhibition plateau at ~28% [1] | B-H272R/Y, others: C-S73P, C-H134R, D-D123E, D-H133R, D-S89P [1] [2] | Resistance to multiple SDHI fungicides (e.g., carboxin) is likely [1] [2] |
| Botrytis cinerea | Resistant isolates found [2] | Information missing | B-H272R/Y [2] | Confers resistance to other SDHIs like carboxin [2] |
To ensure reliable and comparable data, specific protocols are used to determine the sensitivity of field isolates.
This compound is a succinate dehydrogenase inhibitor (SDHI) that targets the SDH enzyme complex in the mitochondrial respiration chain. The diagram below illustrates its mechanism of action and how resistance arises.
The SDH complex has a quinone-binding site (Q-site), where this compound binds. This blocks the normal electron transfer from succinate to ubiquinone, halting cellular respiration and killing the fungus [1]. Resistance occurs when mutations in the genes for the SDHB, SDHC, or SDHD subunits alter the structure of the Q-site. A common mutation is the substitution of histidine by arginine or tyrosine at position 272 in the SDHB protein, which prevents this compound from binding effectively without disrupting the function of ubiquinone [1] [2].
Regulatory bodies have conducted thorough risk assessments for isopyrazam. The core finding is that when used according to authorized practices, consumer exposure is not expected to pose a risk. The table below summarizes the key quantitative findings.
| Assessment Aspect | Key Parameter | Result / Value | Source & Context |
|---|---|---|---|
| Overall Consumer Risk | Conclusion | No apparent risk to consumers identified for authorized uses. | European Food Safety Authority (EFSA) [1] [2] |
| Chronic (Long-term) Exposure | Highest Calculated Exposure | 14% of the Acceptable Daily Intake (ADI) | Calculated for Dutch toddler demographic [1] |
| Acute (Short-term) Exposure | Highest Calculated Exposure | 19% of the Acute Reference Dose (ARfD) | Calculated for peach commodities [1] |
| Toxicological Classification | Reproduction | Toxic for Reproduction Category 1B | European Chemicals Agency (ECHA) [1] |
| Carcinogenicity | Carcinogenic Category 2 | European Chemicals Agency (ECHA) [1] |
> Important Note on Data Limitations: The EFSA notes that while their assessment identified no consumer risk, it was considered indicative only because some information required by the regulatory framework was missing [1] [2]. One maximum residue level (MRL) proposal required further consideration by risk managers.
Reliable detection and enforcement of pesticide residues are fundamental to risk assessment. The following validated analytical methods are referenced for this compound:
The risk assessment is based on a comprehensive toxicological profile:
The following diagram illustrates the structured workflow of a comprehensive regulatory risk assessment, integrating the key points discussed above.
The following table summarizes key experimental findings from a study that directly compared the degradation performance of various bacterial and fungal strains over 35 days against an initial isopyrazam concentration of 10 mg/L [1].
| Strain Type | Specific Strain | Degradation (%) | Half-life (Days) | Key Intermediate Metabolites Identified |
|---|---|---|---|---|
| Bacteria | Pseudomonas syringae | 86% | 21.0 | 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide [1] |
| Xanthomonas axonopodis | 80% | 28.1 | (S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, among others [1] | |
| Fungi | Aspergillus fumigatus | 21% | 40.7 | |
| Aspergillus niger | 21% | 39.6 | ||
| Penicillium chrysogenum | 18% | 44.7 | ||
| Aspergillus flavus | 18% | 32.6 | ||
| Aspergillus terreus | 11% | 56.8 |
This data clearly shows the superior degradation capability of the bacterial strains, with Pseudomonas syringae being the most effective, degrading this compound four times faster than the best fungal performer [1].
The quantitative data in the table above was generated using a standardized biodegradation assay. The key methodological steps are outlined below [1]:
The degradation of this compound by effective microbes like Pseudomonas syringae involves a metabolic pathway that breaks down the parent compound into smaller, less complex intermediates. The identified metabolites suggest a stepwise breakdown of the molecule [1].
The following diagram illustrates the general degradation pathway of this compound based on the metabolites identified in the study.
When designing your own experiments, it is crucial to consider environmental and methodological factors that significantly influence degradation rates.
This compound is a prominent succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agricultural systems for controlling a broad spectrum of fungal pathogens. As a chiral pesticide, this compound exists in multiple stereoisomeric forms due to the presence of chiral centers in its molecular structure. These stereoisomers are primarily categorized into cis and trans configurations, each demonstrating distinct biological activities and environmental behaviors. Understanding the stereochemistry of this compound is crucial for optimizing its fungicidal efficacy while minimizing environmental impact, as enantiopure formulations often exhibit superior target specificity and reduced ecological burden compared to racemic mixtures.
The significance of studying this compound at the stereoisomeric level stems from the growing recognition in agricultural science that biological activity is frequently enantiospecific, meaning different stereoisomers of the same compound can vary dramatically in their interactions with target organisms. For SDHI fungicides like this compound, this stereospecificity is particularly relevant as these compounds function by inhibiting a specific enzymatic target (succinate dehydrogenase) in the fungal mitochondrial electron transport chain. The three-dimensional compatibility between the fungicide molecule and its binding site directly influences inhibitory efficacy, making stereochemistry a fundamental determinant of fungicidal performance [1] [2].
Research has systematically evaluated the stereoselective bioactivity of this compound isomers against several economically significant phytopathogens. The studies reveal a consistent pattern of efficacy across different fungal species, with a clear hierarchy in antifungal potency among the four primary stereoisomers. This stereospecificity underscores the importance of molecular configuration in determining biological activity and provides a scientific basis for developing optimized fungicidal formulations [1].
Table 1: Antifungal Activity Ranking of this compound Stereoisomers Against Various Phytopathogens
| Rank | Stereoisomer | Relative Potency | Key Target Pathogens |
|---|---|---|---|
| 1 | trans-1S,4R,9R-(+)-isopyrazam | Highest | Sclerotinia sclerotiorum, other broad-spectrum pathogens |
| 2 | cis-1R,4S,9R-(+)-isopyrazam | High | Similar spectrum with reduced efficacy |
| 3 | trans-1R,4S,9S-(-)-isopyrazam | Moderate | Same as above |
| 4 | cis-1S,4R,9S-(-)-isopyrazam | Lowest | Same as above |
The bioactivity ranking demonstrates that trans-1S,4R,9R-(+)-isopyrazam exhibits the strongest antifungal effects, followed by cis-1R,4S,9R-(+)-isopyrazam, with the trans-1R,4S,9S-(-) and cis-1S,4R,9S-(-) forms showing progressively lower activity. This hierarchy has been consistently observed across multiple pathogenic fungi, suggesting a fundamental relationship between stereochemical configuration and biological activity that transcends specific pathogen characteristics. The dramatic differences in efficacy highlight the potential for developing enantiomerically enriched this compound formulations to enhance fungicidal performance while reducing application rates [1].
The stereoselective activity of this compound isomers has been demonstrated against several destructive plant pathogens. Against Sclerotinia sclerotiorum, a particularly damaging fungal pathogen, the 1S,4R,9R-(+) and 1R,4S,9R-(+) isomers more effectively inhibited key pathogenicity factors including exospore polysaccharides and oxalic acid production, both of which are critical for host infection and disease development. This suppression of virulence factors represents an important secondary mode of action beyond direct fungal growth inhibition, further contributing to disease control [1].
Field studies on pomegranate diseases have confirmed the practical efficacy of this compound formulations, with combinations of this compound 12.5% and difenoconazole 12.5% demonstrating excellent control of Alternaria fruit spot, anthracnose, and Cercospora leaf spot. While these field trials utilized racemic this compound, the compelling results (3.1-3.8 PDI compared to untreated controls) suggest that optimized stereospecific formulations could potentially achieve even better disease management with reduced chemical inputs [3].
The primary mechanism underlying the stereoselective bioactivity of this compound isomers involves differential binding to the target enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain. SDH is a key enzyme connecting the tricarboxylic acid (TCA) cycle with oxidative phosphorylation, making it essential for energy production in fungal cells. Molecular docking simulations and enzyme activity assays have revealed that the varying antifungal potency of this compound stereoisomers directly correlates with their binding affinity for the ubiquitin-binding site of SDH [1].
Table 2: Molecular Interactions Governing Stereoselective SDH Inhibition
| Stereoisomer | Binding Affinity | SDH Inhibition | Key Molecular Interactions |
|---|---|---|---|
| trans-1S,4R,9R-(+)-isopyrazam | Strongest | Most potent | Optimal orientation in binding pocket |
| cis-1R,4S,9R-(+)-isopyrazam | Strong | Strong | Favorable binding but less optimal |
| trans-1R,4S,9S-(-)-isopyrazam | Moderate | Moderate | Suboptimal binding orientation |
| cis-1S,4R,9S-(-)-isopyrazam | Weakest | Least potent | Steric hindrance or poor complementarity |
The SDH binding pocket is located within a cavity formed by the iron-sulfur subunit, the cytochrome b560 subunit, and the cytochrome b small subunit. The superior performance of trans-1S,4R,9R-(+)-isopyrazam appears to result from its optimal three-dimensional configuration for engaging with critical residues within this binding site, creating stronger molecular interactions and more effective disruption of electron transfer through Complex II. This precise molecular complementarity exemplifies how subtle stereochemical differences can dramatically influence biological activity through altered target binding [1].
Beyond direct SDH inhibition, the stereoselective effects of this compound isomers extend to broader impacts on mitochondrial function and pathogen virulence. Treatment with the more active isomers results in significant accumulation of succinic acid and decreased fumaric acid levels in fungal cells, consistent with specific blockade of the TCA cycle at the succinate-to-fumarate conversion step. This metabolic disruption subsequently leads to reduced ATP production, impairing cellular energy metabolism and ultimately inhibiting fungal growth and reproduction [1].
The diagram below illustrates the mechanism of this compound stereoisomers inhibiting mitochondrial function in fungal pathogens:
The most active isomers additionally interfere with the production of virulence factors in certain pathogens. In Sclerotinia sclerotiorum, the 1S,4R,9R-(+) and 1R,4S,9R-(+) isomers strongly suppress the synthesis of exospore polysaccharides and oxalic acid, both critical determinants of infection capability. This secondary effect on pathogenicity factors enhances the protective value of these stereoisomers by reducing the disease-causing potential of any fungal cells that survive direct fungicidal activity [1].
The experimental evaluation of this compound stereoisomer activity employs standardized mycelial growth inhibition assays to quantify antifungal potency. The protocol typically involves preparing potato dextrose agar (PDA) media amended with precise concentrations of individual this compound stereoisomers. Fungal mycelial discs of standardized size (e.g., 5 mm diameter) from the actively growing margin of fungal colonies are inoculated onto the amended media. After incubation at optimal growth temperatures for the specific pathogen (typically 25-28°C for most plant pathogenic fungi), the radial growth is measured and compared to untreated controls to calculate percentage inhibition [1] [3].
For more precise quantification of antifungal effects, researchers often determine the half-maximal effective concentration (EC50) values for each stereoisomer. This involves testing a series of concentrations (typically ranging from 0.1 to 10 mg/L depending on the pathogen and compound potency) and plotting dose-response curves. The trans-1S,4R,9R-(+)-isopyrazam consistently demonstrates the lowest EC50 values across multiple pathogens, confirming its superior potency. These assays are conducted against economically significant pathogens including Sclerotinia sclerotiorum, Rhizoctonia solani, and other fungi responsible for substantial crop losses [1].
Molecular docking studies provide insights into the structural basis of stereoselective activity by simulating the interaction between this compound stereoisomers and the SDH enzyme. The experimental workflow begins with obtaining the crystal structure of succinate dehydrogenase from appropriate model organisms, often from the Protein Data Bank. Alternatively, homology modeling may be employed if exact crystal structures are unavailable. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and optimizing side-chain orientations [1].
The three-dimensional structures of this compound stereoisomers are energy-minimized using molecular mechanics force fields. Docking simulations are performed using specialized software such as AutoDock Vina or Schrodinger Glide, with the binding site defined around the known ubiquinone-binding cavity of SDH. Each stereoisomer is docked multiple times (typically 50-100 runs) to ensure comprehensive sampling of possible binding modes. The resulting binding poses are scored based on interaction energy, with the most favorable conformations selected for analysis of specific molecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic contacts. These simulations consistently demonstrate stronger binding energies and more favorable interaction geometries for the trans-1S,4R,9R-(+) isomer compared to other stereoisomers [1].
The following diagram illustrates the experimental workflow for evaluating this compound stereoisomer activity:
To confirm the physiological consequences of SDH inhibition, researchers measure changes in metabolite levels and energy compounds in fungal cells following treatment with different this compound stereoisomers. Mycelia are typically harvested during active growth, treated with stereoisomers at relevant concentrations, and extracted for metabolic analysis. Succinic acid and fumaric acid concentrations are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) techniques, revealing the expected accumulation of succinate and depletion of fumarate in response to effective SDH inhibition [1].
Adenosine triphosphate (ATP) levels are measured using luciferase-based assays that exploit the ATP-dependence of the luciferin-luciferase bioluminescence reaction. These assays consistently show more pronounced ATP depletion following treatment with the more active stereoisomers, confirming their superior disruption of cellular energy metabolism. Additionally, for pathogens like Sclerotinia sclerotiorum, researchers quantify virulence factors such as oxalic acid (using colorimetric assays or HPLC) and exospore polysaccharides (using spectrophotometric methods) to correlate fungicidal activity with suppression of pathogenicity determinants [1].
The marked differences in antifungal activity between this compound stereoisomers present significant opportunities for developing next-generation fungicidal formulations. By focusing on the most active stereoisomers, particularly the trans-1S,4R,9R-(+) configuration, agrochemical companies could potentially create products with enhanced efficacy at lower application rates. This approach aligns with the broader trend in pesticide development toward enantiopure formulations that offer improved target specificity, reduced environmental loading, and potentially delayed evolution of resistance in pathogen populations [1] [2].
The stereoselectivity of this compound also has implications for fungicide resistance management. As pathogen populations evolve resistance mechanisms, including target-site mutations that reduce binding affinity, the superior binding characteristics of the most active stereoisomers may provide a tactical advantage in managing resistant strains. However, this potential benefit must be balanced against the risk that highly specific mode of action might select more intensely for resistance mutations. Integrating stereochemically optimized SDHI fungicides with different modes of action in rotation or mixture programs represents the most sustainable approach to resistance management [4].
The development of stereochemically pure fungicide formulations offers potential environmental benefits through reduced application rates and improved target specificity. Studies on various chiral pesticides have demonstrated that different stereoisomers can exhibit not only different biological activities against target organisms but also divergent environmental behaviors including dissipation rates, metabolic pathways, and ecological impacts. While specific environmental fate data for individual this compound stereoisomers is limited in the current literature, research on other chiral fungicides suggests that stereochemically pure products typically show more predictable environmental behavior and reduced non-target effects [2].
From a regulatory perspective, the differential toxicity of pesticide stereoisomers to non-target organisms is an important consideration. Comprehensive risk assessment should include evaluation of individual stereoisomers as well as racemic mixtures to fully understand potential ecological impacts. The trend toward regulatory recognition of these differences is growing, with an increasing emphasis on stereoselective environmental risk assessment that accounts for the distinct properties of each stereoisomer. This approach ensures that fungicide development and use aligns with the principles of sustainable agriculture and environmental protection [2].
The comprehensive evaluation of this compound's stereoisomers reveals substantial differences in antifungal activity, primarily driven by stereoselective interactions with the succinate dehydrogenase enzyme. The trans-1S,4R,9R-(+)-isopyrazam isomer demonstrates superior efficacy across multiple pathogen species, offering potential for developing enhanced fungicidal formulations with optimized activity and potentially reduced environmental impact. The experimental approaches outlined—including antifungal bioassays, molecular docking simulations, and biochemical analyses—provide robust methodologies for characterizing such stereoselective effects in fungicide research.
This compound is a chiral fungicide belonging to the SDHI group (FRAC Code 7). Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain. This inhibition disrupts both cellular respiration and the tricarboxylic acid (TCA) cycle, halting energy production in fungal cells [1] [2] [3].
The following diagram illustrates the core mechanism through which SDHI fungicides like this compound exert their effect.
Experimental data from sensitivity tests establishes baseline EC50 values for this compound against various pathogens, providing a reference for its intrinsic potency. The tables below summarize this efficacy data and its implications for use.
Table 1: Baseline Sensitivity of Pathogens to this compound
| Pathogen | Disease/Crop | Average EC50 (μg/mL) | Year Published | Reference |
|---|---|---|---|---|
| Sclerotinia sclerotiorum | Stem rot in vegetables | 0.038 | 2019 | [3] |
| Rhizoctonia solani | Sheath blight in rice | 0.0101 | 2025 | [4] |
Table 2: Stereoselective Bioactivity of this compound Isomers Recent research reveals significant differences in the efficacy of this compound's individual stereoisomers, which is critical for understanding and optimizing its activity [5].
| Stereoisomer | Bioactivity Ranking | Key Experimental Findings |
|---|---|---|
| trans-1S,4R,9R-(+)-Isopyrazam | Highest | Strongest binding to SDH enzyme; most effective at inhibiting mycelial growth. |
| cis-1R,4S,9R-(+)-Isopyrazam | Second | |
| trans-1R,4S,9S-(-)-Isopyrazam | Third | |
| cis-1S,4R,9S-(-)-Isopyrazam | Lowest | Most effective against Alternaria alternata and Phoma multirostrata [6]. |
Key insights from the experimental data:
All SDHI fungicides are classified by FRAC as medium to high risk for resistance development. Resistance typically occurs through target-site mutations in the SDH enzyme genes (sdhB, sdhC, sdhD) [1] [8].
Table 3: Resistance Case Studies and Risk Assessment for this compound
| Pathogen | Resistance Mutation | Cross-Resistance | Resistance Risk & Notes |
|---|---|---|---|
| Rhizoctonia solani | sdhB-H249L, sdhC-I78F | Positive cross-resistance with thifluzamide (SDHI). No cross-resistance with fungicides from other groups (e.g., triazoles, strobilurins) [4]. | Low to Moderate. Resistant mutants often show reduced fitness (slower growth, less pathogenic) [4]. |
| Various Fungi (e.g., B. cinerea, A. solani) | Various sdhB/C/D mutations | Documented positive cross-resistance within the SDHI group, though the degree varies [1] [8]. | Medium to High. Widespread resistance to some SDHIs like boscalid exists. Sensitivity monitoring is crucial [1] [8]. |
The following diagram outlines the recommended strategy to manage resistance, which is critical for prolonging the efficacy of all SDHI fungicides.
Based on the compiled data, here are evidence-based considerations for using this compound:
Recent studies highlight important non-target effects and regulatory considerations for SDHI fungicides:
The table below summarizes the baseline sensitivity of two different fungal pathogens to isopyrazam, as established in scientific studies.
| Pathogen | Number of Isolates | Assay Type | Average EC₅₀ (µg/mL) | EC₅₀ Range (µg/mL) | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Rhizoctonia solani | 113 | Mycelial growth inhibition | 0.0101 ± 0.0064 | 0.0018 - 0.0336 | The baseline was used to assess resistance risk; resistant mutants showed reduced fitness. | [1] |
| Botrytis cinerea | 159 | Mycelial growth inhibition | 0.68 ± 0.36 | Not specified | Spore germination was more sensitive, inhibited by ~1 µg/mL. No positive cross-resistance with other botryticides. | [2] |
To ensure the reproducibility of baseline sensitivity studies, here are the core methodologies from the research.
Understanding how a fungicide works and how resistance develops is crucial for its sustainable use.
The following diagram illustrates the fungicide's mechanism of action and the primary resistance pathway.
The established baseline sensitivity data is foundational for several critical research and development activities:
The experimental workflow for establishing baseline sensitivity and assessing resistance risk is summarized in the diagram below.
The table below summarizes the key toxicological reference values and safety classifications for this compound.
| Assessment Parameter | Value / Classification | Remarks / Basis |
|---|---|---|
| Acceptable Daily Intake (ADI) | 0.017 mg/kg body weight per day | Established by EFSA; the highest chronic consumer exposure calculated was 14% of the ADI (for Dutch toddlers) [1]. |
| Acute Reference Dose (ARfD) | 0.17 mg/kg body weight | Established by EFSA; the highest acute exposure was from peaches, representing 19% of the ARfD [1]. |
| Classification (ECHA) | Toxic for Reproduction Category 1B Carcinogenic Category 2 | Based on an opinion adopted by the European Chemicals Agency (ECHA) in December 2020 [1]. | | Stereoselective Acute Toxicity (Zebrafish) | trans-isomer LC50: 0.096 mg/L cis-isomer: Less toxic | A 2024 study highlighted that the toxicity to zebrafish is highly dependent on the specific stereoisomer, with the trans-isomer being significantly more toxic [2]. |
This compound belongs to the Succinate Dehydrogenase Inhibitor (SDHI) fungicide class [1] [3]. The table below compares its general resistance risk and cellular target with other major fungicide classes.
| Fungicide Class (FRAC Code) | Target Protein / Cellular Process | Resistance Risk Assessment |
|---|---|---|
| SDHIs (7) | Succinate dehydrogenase (cellular respiration) [4] | Medium to High [4] |
| Quinone Outside Inhibitors (QoIs) (11) | Mitochondrial cytochrome b (cellular respiration) [3] [4] | High [4] |
| Demethylation Inhibitors (DMIs) (3) | Sterol 14α-demethylase (membrane biosynthesis) [3] [4] | Medium [4] |
| Methyl Benzimidazoles (MBCs) (1) | β-tubulin (cytoskeleton / mitosis) [4] | High [4] |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The EFSA assessment is a comprehensive regulatory evaluation that follows a standardized workflow, summarized in the diagram below:
Key steps in the EFSA MRL review process include:
A published pharmacokinetic study provides a detailed method for detecting this compound in biological samples [5]. The experimental workflow is as follows:
Key parameters for the LC-MS/MS method include:
Environmental Hazard